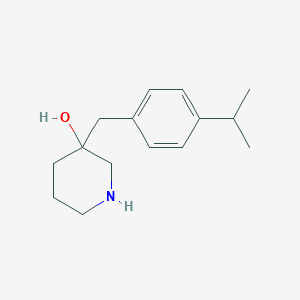
3-(4-Isopropylbenzyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Isopropylbenzyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 3-(4-Isopropylbenzyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . Industrial production methods often involve bulk manufacturing, sourcing, and procurement processes .
Chemical Reactions Analysis
3-(4-Isopropylbenzyl)piperidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination . Major products formed from these reactions include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
3-(4-Isopropylbenzyl)piperidin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds. In biology and medicine, piperidine derivatives are utilized for their pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant properties . In the industry, piperidine derivatives are used in the production of drugs and other medicinal products .
Mechanism of Action
The mechanism of action of 3-(4-Isopropylbenzyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit their effects through binding to receptors or enzymes, leading to modulation of biological pathways. For example, some piperidine derivatives act as antagonists of the CCR5 receptor, which is involved in the entry of HIV into cells .
Comparison with Similar Compounds
3-(4-Isopropylbenzyl)piperidin-3-ol can be compared with other similar compounds, such as piperine, evodiamine, matrine, berberine, and tetrandine. These compounds share the piperidine moiety and exhibit various biological activities. this compound is unique due to its specific structural features and pharmacological properties .
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
3-[(4-propan-2-ylphenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C15H23NO/c1-12(2)14-6-4-13(5-7-14)10-15(17)8-3-9-16-11-15/h4-7,12,16-17H,3,8-11H2,1-2H3 |
InChI Key |
BRJKBMGNGYJCRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2(CCCNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















